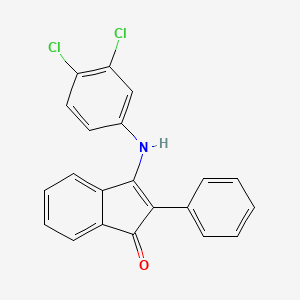
3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one” is a complex organic molecule. It contains an indenone structure (a bicyclic compound consisting of a benzene ring fused to a cyclopentenone), substituted at the 3-position with an amino group that is further substituted with a 3,4-dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the indenone and phenyl groups), polar bonds (from the amino group), and halogen atoms (from the dichlorophenyl group). These features could influence its reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For instance, the dichlorophenyl group in the compound could potentially increase its lipophilicity .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Research has focused on the synthesis of new chemical entities incorporating the dichlorophenylamino motif. For instance, compounds with structures related to "3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one" have been synthesized and evaluated for their antimicrobial activities. These studies often explore the relationships between the chemical structure and biological activity, aiming to discover new antimicrobial agents with improved efficacy and selectivity. For example, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding some compounds exhibited good activity compared to standard drugs (Patel & Shaikh, 2011).
Optical and Material Properties
- The optical and material properties of compounds related to "this compound" have also been a subject of interest. Investigations into the structural and optical properties of derivatives can provide insights into their potential applications in materials science, such as in the development of new polymers, coatings, or electronic materials. Zeyada et al. (2016) explored the structural and optical properties of certain pyrano[3,2-c]quinoline derivatives, which could be analogously relevant for understanding the properties of dichlorophenylamino phenylindenone derivatives (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Potential
- Additionally, some studies have investigated the anticancer potential of compounds bearing structural similarities to "this compound." These research efforts aim to identify new therapeutic agents by assessing the cytotoxic activities of synthesized compounds against various cancer cell lines. Tiwari et al. (2016) reported on the synthesis and anticancer activities of thiadiazolo[3,2-α]pyrimidine derivatives, highlighting the potential of such compounds for cancer therapy (Tiwari et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
3-(3,4-dichloroanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-17-11-10-14(12-18(17)23)24-20-15-8-4-5-9-16(15)21(25)19(20)13-6-2-1-3-7-13/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYTTJEGQYAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

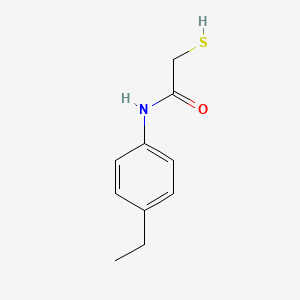
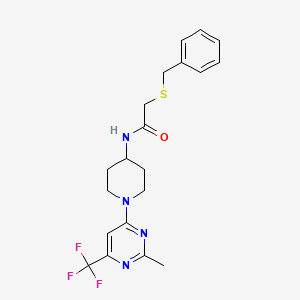
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2706466.png)

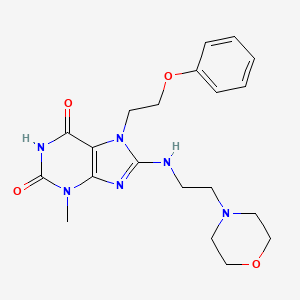
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)
![N-(3-chloro-2-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2706474.png)
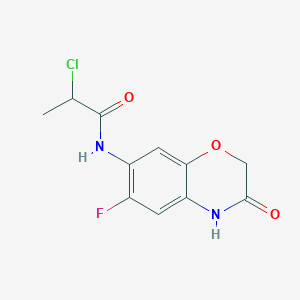


![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)

